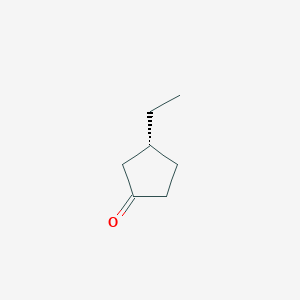

Cyclopentanone, 3-ethyl-, (3R)-

Description

Significance of Chiral Cyclopentanones in Synthetic Chemistry

Chiral cyclopentanones are foundational scaffolds in the construction of complex molecular architectures. Their prevalence in natural products and their utility as synthetic intermediates underscore their importance in modern organic synthesis.

Role as Versatile Chirons and Building Blocks

Chiral cyclopentanones are highly valued as "chirons," which are chiral building blocks derived from readily available natural products. nih.gov These synthons provide a stereochemically defined framework that can be elaborated into more complex target molecules. nih.govulisboa.pt The cyclopentanone (B42830) ring, with its potential for functionalization at various positions, allows for a diverse range of chemical transformations. nih.govulisboa.ptacs.org This versatility makes them indispensable in the synthesis of natural products, pharmaceuticals, and other biologically active compounds. chemrxiv.orgchemrxiv.orgresearchgate.net For instance, the development of synthetic routes to functionalized cyclopentanones is a key area of research, as these intermediates can be used to construct a wide array of more complex molecules. chemrxiv.orgchemrxiv.org

Importance in Enantioselective Synthesis

The field of enantioselective synthesis, which aims to produce a single enantiomer of a chiral molecule, heavily relies on the use of chiral starting materials, reagents, and catalysts. Chiral cyclopentanones are crucial in this context as they can direct the stereochemical outcome of subsequent reactions, leading to the desired enantiomer of the final product. nih.govulisboa.ptacs.org The asymmetric synthesis of chiral cyclopentanones themselves is a significant area of research, with various methods being developed to achieve high enantiomeric purity. researchgate.net These methods often involve the use of chiral auxiliaries, catalysts, or enzymes to control the stereochemistry of the reaction. nih.govulisboa.ptacs.orgnih.gov The ability to synthesize enantiomerically pure cyclopentanones is critical for the production of single-enantiomer drugs, where the different enantiomers can have vastly different biological activities.

Overview of the Specific Stereoisomer: (3R)-3-Ethylcyclopentanone

(3R)-3-Ethylcyclopentanone is a specific stereoisomer of 3-ethylcyclopentanone (B81463), a simple monosubstituted cyclopentanone. Its chemical identity and properties are defined by the precise three-dimensional arrangement of its atoms.

Stereochemical Definition and Notation

The designation "(3R)-" in (3R)-3-Ethylcyclopentanone refers to the stereochemistry at the third carbon atom of the cyclopentanone ring. According to the Cahn-Ingold-Prelog (CIP) priority rules, the substituents on this chiral center are ranked, and the direction from the highest to the lowest priority substituent is determined. In this case, the "(R)" configuration indicates a clockwise orientation. This specific stereochemical arrangement is crucial as it dictates how the molecule interacts with other chiral molecules and with plane-polarized light.

Context within Monosubstituted Cyclopentanone Chirality

Monosubstituted cyclopentanones, such as 3-ethylcyclopentanone, represent a fundamental class of chiral ketones. The substituent at the 3-position creates a stereocenter, leading to the existence of two enantiomers: (3R)-3-ethylcyclopentanone and (3S)-3-ethylcyclopentanone. The study of these simple chiral ketones provides valuable insights into the principles of stereochemistry and the methods used to separate and synthesize enantiomerically pure compounds. The development of synthetic strategies to access either enantiomer selectively is a key focus in asymmetric synthesis. researchgate.net

| Property | Value |

| Molecular Formula | C7H12O |

| Molecular Weight | 112.17 g/mol |

| CAS Number | 10264-55-8 |

| IUPAC Name | (3R)-3-ethylcyclopentan-1-one |

| Canonical SMILES | CCC1CCC(=O)C1 |

| InChI Key | XERALSLWOPMNRJ-UHFFFAOYSA-N |

Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-ethylcyclopentan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-2-6-3-4-7(8)5-6/h6H,2-5H2,1H3/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XERALSLWOPMNRJ-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1CCC(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90428799 | |

| Record name | Cyclopentanone, 3-ethyl-, (3R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86505-42-2 | |

| Record name | Cyclopentanone, 3-ethyl-, (3R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Methodologies for 3r 3 Ethylcyclopentanone and Analogues

Enantioselective and Stereospecific Synthesis Strategies

The creation of specific stereoisomers of 3-substituted cyclopentanones relies heavily on enantioselective and stereospecific reactions. These methods guide the formation of chemical bonds in a three-dimensional space to yield the desired product with high optical purity.

Asymmetric catalysis is a powerful tool for the synthesis of chiral molecules. It involves the use of a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product. This approach is highly efficient and atom-economical.

N-Heterocyclic carbenes (NHCs) have become prominent organocatalysts capable of mediating a wide array of chemical transformations. nih.gov Their unique electronic properties allow them to activate substrates in various ways, leading to the formation of complex molecular architectures.

Asymmetric Catalysis Approaches

N-Heterocyclic Carbene (NHC)-Catalyzed Transformations

Cascade Reactions via Michael Addition and Intramolecular Crossed Benzoin (B196080) Reaction

A highly effective method for synthesizing densely functionalized cyclopentanones involves a one-pot, multicatalytic cascade reaction. nih.gov This process combines a secondary amine-catalyzed Michael addition with an NHC-catalyzed intramolecular crossed benzoin reaction. nih.gov The sequence typically starts with the reaction between a 1,3-dicarbonyl compound and an α,β-unsaturated aldehyde. nih.gov

The initial step, the Michael addition, is catalyzed by a chiral secondary amine, such as a prolinol catalyst, which adds the 1,3-dicarbonyl to the enal, creating a δ-ketoaldehyde intermediate. nih.govnih.gov Subsequently, an achiral NHC catalyst promotes an intramolecular cross-benzoin reaction within this intermediate, forming the cyclopentanone (B42830) ring with high enantioselectivity. nih.govnih.gov The absolute stereochemistry of the final product is determined by the chiral amine catalyst. nih.gov

A notable aspect of this dual-catalytic system is the symbiotic relationship between the two catalysts. The one-pot reaction often demonstrates greater efficiency and higher yields compared to a stepwise execution of the reactions, suggesting that the catalysts function more effectively in each other's presence. nih.gov This multicatalytic cascade provides rapid and efficient access to complex cyclopentanone structures from simple, readily available starting materials. nih.gov

Table 1: NHC-Catalyzed Cascade Reaction for Cyclopentanone Synthesis

| Entry | Enal | 1,3-Dicarbonyl | Catalyst System | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|---|

| 1 | Cinnamaldehyde | 2,4-Pentanedione | (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine / 1,3,4-Triphenyl-4,5-dihydro-1H-1,2,4-triazol-5-ylidene | 93 | 93 |

| 2 | 3-Methyl-2-butenal | 2,4-Pentanedione | (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine / 1,3,4-Triphenyl-4,5-dihydro-1H-1,2,4-triazol-5-ylidene | 85 | 95 |

| 3 | Crotonaldehyde | 1,3-Diphenyl-1,3-propanedione | (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine / 1,3,4-Triphenyl-4,5-dihydro-1H-1,2,4-triazol-5-ylidene | 91 | 92 |

Diastereoselective Cycloadditions (e.g., for cyclopentanone-fused spirooxindoles)

N-Heterocyclic carbenes also catalyze formal [3+2] annulation reactions to produce cyclopentanone-fused spirooxindoles with high diastereoselectivity. rsc.orgresearchgate.net This transformation involves the reaction of α,β-unsaturated aldehydes with N-substituted isatilidenes. rsc.orgresearchgate.net

Mechanistically, the NHC reacts with the enal to generate a homoenolate equivalent. rsc.org This intermediate then undergoes a [3+2] cycloaddition with the isatilidene, leading to the formation of a spiro-heterocyclic product that features an all-carbon quaternary spiro-center. rsc.orgresearchgate.net These reactions typically proceed in moderate to good yields and exhibit high diastereoselectivity. rsc.orgresearchgate.net The development of enantioselective versions of this reaction is an area of ongoing research. rsc.org

Table 2: Diastereoselective Synthesis of Cyclopentanone-Fused Spirooxindoles

| Entry | Enal | Isatilidene (N-substituent) | NHC Precatalyst | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|---|

| 1 | Cinnamaldehyde | N-Benzyl | 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride | 75 | >20:1 |

| 2 | Crotonaldehyde | N-Benzyl | 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride | 68 | >20:1 |

| 3 | Cinnamaldehyde | N-Methyl | 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride | 72 | >20:1 |

Lewis acid catalysis provides an alternative and powerful strategy for the synthesis of substituted cyclopentanones. Lewis acids can activate substrates by coordinating to lone pairs of electrons, thereby facilitating bond formation.

Lewis Acid Catalysis

Diastereoselective and Enantiospecific (3+2)-Cycloaddition of Donor-Acceptor Cyclopropanes with Ketenes

The Lewis acid-catalyzed (3+2)-cycloaddition of donor-acceptor (D-A) cyclopropanes with ketenes offers an elegant route to functionalized cyclopentanones. nih.gov D-A cyclopropanes are valuable three-carbon building blocks, and their reactivity can be enhanced by Lewis acids, which chelate the acceptor groups (typically esters), increasing the polarization of the molecule and facilitating ring-opening. nih.gov

In these reactions, a Lewis acid such as indium(III) bromide (InBr₃) promotes the cycloaddition of the two carbon atoms of a ketene (B1206846) with the D-A cyclopropane (B1198618). nih.gov This method provides a facile and direct entry to the cyclopentanone core. Similarly, scandium(III) triflate (Sc(OTf)₃) has been shown to be a superior catalyst for the (3+2)-annulation of D-A cyclopropanes with ynamides. acs.org The resulting cyclopentene (B43876) sulfonamides can then be hydrolyzed to furnish 2,3-substituted cyclopentanones with high diastereoselectivity. acs.org The choice of Lewis acid and reaction conditions is crucial for the success and selectivity of the transformation. nih.govacs.org

Table 3: Lewis Acid-Catalyzed (3+2)-Cycloaddition for Cyclopentanone Synthesis

| Entry | Donor-Acceptor Cyclopropane | Ketene/Ynamide | Lewis Acid | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|---|

| 1 | Diethyl 2-vinylcyclopropane-1,1-dicarboxylate | Diphenylketene | InBr₃ | 78 | - |

| 2 | Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate | N-(4-Methylphenyl)-N-(phenylethynyl)benzenesulfonamide | Sc(OTf)₃ | 95 | >20:1 |

| 3 | Diethyl 2-(4-methoxyphenyl)cyclopropane-1,1-dicarboxylate | N-(4-Methylphenyl)-N-(phenylethynyl)benzenesulfonamide | Sc(OTf)₃ | 92 | >20:1 |

Scandium(III) Triflate-Catalyzed Diazoalkane-Carbonyl Homologations

Scandium(III) triflate (Sc(OTf)₃) has emerged as a highly effective Lewis acid catalyst for the homologation of ketones with diazoalkanes, a reaction that facilitates ring expansion. organic-chemistry.orgresearchgate.net This method provides a direct route to functionalized α-tertiary and α-quaternary cycloalkanones. organic-chemistry.org The process involves the net insertion of a diazoalkyl carbon into a carbon-carbon bond of the carbonyl compound, with the sole stoichiometric byproduct being molecular nitrogen. researchgate.net

For asymmetric synthesis, the scandium(III) triflate catalyst is paired with chiral ligands, such as those based on bis- and tris(oxazoline) scaffolds. organic-chemistry.org This chiral catalytic system can achieve high enantioselectivities in the synthesis of arylated medium-ring carbocycles. organic-chemistry.org The reaction conditions are generally mild, and catalyst loadings can be as low as 0.5 mol%. organic-chemistry.orgresearchgate.net However, a notable limitation when using cyclopentanone substrates is the potential for over-homologation, where the resulting cyclohexanone (B45756) product is more reactive than the starting material, leading to a mixture of products. orgsyn.org Rigorous drying of the hygroscopic Sc(OTf)₃ catalyst is crucial, as any presence of water can lead to the formation of triflic acid and subsequent decomposition of the diazoalkane reagent. orgsyn.org

Table 1: Key Features of Sc(OTf)₃-Catalyzed Homologation

| Feature | Description | Reference |

| Catalyst | Scandium(III) triflate (Sc(OTf)₃) | organic-chemistry.orgresearchgate.net |

| Reactants | Cycloalkanones, Diazoalkanes | organic-chemistry.orgresearchgate.net |

| Products | α-tertiary and α-quaternary cycloalkanones | organic-chemistry.org |

| Asymmetric Control | Achieved by pairing Sc(OTf)₃ with chiral bis- or tris(oxazoline) ligands. | organic-chemistry.org |

| Enantioselectivity | Up to 98:2 er for certain cycloalkanones. | organic-chemistry.org |

| Yields | Can exceed 98%. | organic-chemistry.org |

| Key Challenge | Potential for over-homologation with cyclopentanone substrates. | orgsyn.org |

| Byproduct | Dinitrogen (N₂) | organic-chemistry.org |

Transition Metal-Catalyzed Asymmetric Reactions

Transition metal catalysis stands as a cornerstone of modern asymmetric synthesis, providing diverse and powerful pathways for the construction of chiral molecules. Catalytic systems based on rhodium, copper, and palladium have been extensively developed to create stereogenic centers with exceptional levels of control, often through novel bond-forming strategies.

A paradigm shift in asymmetric C-H functionalization involves the use of rhodium(III) catalysts where the stereocontrol originates not from a traditional chiral phosphine (B1218219) or diamine ligand, but from a chiral cyclopentadienyl (B1206354) (Cp) ligand bound to the metal center. researchgate.netepfl.chnih.gov This approach is particularly powerful because the targeted C-H activation and subsequent bond formation often require all other coordination sites on the rhodium atom, making the Cp ligand the sole source of chiral information. nih.govepfl.ch

Innovations in ligand design have led to the development of C₂-symmetric Cp ligands with tunable steric and electronic properties. epfl.ch These include ligands featuring an atropchiral biaryl backbone or a fused cyclohexane (B81311) scaffold with stereodirecting groups. nih.govnih.gov These chiral [Cp*Rh(III)] complexes have proven to be highly effective catalysts for a range of asymmetric transformations, including the synthesis of dihydroisoquinolones and dihydrobenzofurans with excellent regio- and enantio-control. epfl.chnih.gov The rhodium(I) precatalysts are often stable and can be conveniently oxidized in situ to the active Rh(III) species. nih.govepfl.ch This methodology represents a robust strategy for constructing complex chiral molecules from simple, unactivated starting materials.

Table 2: Examples of Asymmetric Rh(III)-Catalyzed C-H Functionalizations

| Reaction Type | Chiral Ligand Concept | Product Type | Enantioselectivity | Reference |

| C-H Activation / Annulation | Atropchiral Biaryl Cp Ligand | Isoindolones | Excellent | nih.gov |

| C-H Activation / Allylation | C₂-Symmetric Cp Ligand | Allylated Benzamides | High | epfl.ch |

| Intramolecular Hydroarylation | C₂-Symmetric Cp Ligand | Dihydrobenzofurans | High | epfl.chnih.gov |

| C-H Activation / Annulation | Fused Cyclohexane Cp Ligand | Dihydroisoquinolones | Very High | nih.gov |

Copper-catalyzed intramolecular C-H insertion reactions of metal carbenes represent a direct and atom-economical method for constructing cyclic systems, including chiral cyclopentanones. researchgate.net This transformation involves the generation of a copper carbene intermediate from a diazo compound, which then undergoes an intramolecular insertion into a C-H bond to form a new carbon-carbon bond and close the ring.

Achieving high enantioselectivity in these reactions is a significant challenge because the stereochemistry-determining step can be influenced by multiple factors. researchgate.net One successful strategy involves the combination of an achiral copper catalyst with a chiral proton-transfer shuttle, which orchestrates the enantioselective protonation of an intermediate ylide. researchgate.net Another approach is the development of novel chiral ligands for the copper center that can effectively control the trajectory of the C-H insertion. While direct synthesis of (3R)-3-ethylcyclopentanone via this method is not explicitly detailed in the provided sources, the strategy has been successfully applied to the enantioselective synthesis of other complex chiral heterocycles like indolines, demonstrating its potential for creating chiral rings with quaternary stereocenters. acs.orgrsc.org

A highly innovative approach for the asymmetric synthesis of functionalized cyclopentanones involves a palladium-catalyzed ring expansion of allenylcyclobutanols. nih.govnih.gov This method utilizes a catalytic, atom-economic asymmetric Wagner-Meerwein shift to convert a four-membered ring into a five-membered ring while establishing an α-chiral center. nih.govnih.gov

The reaction is initiated by the hydropalladation of the allene (B1206475) moiety in the cyclobutanol (B46151) substrate, which generates a key π-allylpalladium intermediate. nih.gov This intermediate then undergoes a stereocontrolled 1,2-migration (Wagner-Meerwein shift), leading to the expansion of the cyclobutane (B1203170) ring to a cyclopentanone. nih.gov The use of palladium catalysts bearing chiral ligands is essential for inducing high enantioselectivity. nih.gov This methodology is particularly powerful as it can generate cyclopentanones with α-chiral tertiary or quaternary centers with excellent diastereo- and enantioselectivity. nih.gov

Table 3: Palladium-Catalyzed Asymmetric Synthesis of Chiral Cyclopentanones

| Reaction Type | Key Transformation | Substrate | Catalyst System | Key Features | Reference |

| Asymmetric Ring Expansion | Wagner-Meerwein Shift | Allenylcyclobutanols | Palladium with Chiral Ligands | Creates α-chiral O-tertiary center; Excellent enantioselectivity and atom economy. | nih.govnih.gov |

| Oxidative Desymmetrization | C-H Oxidation | meso-Dibenzoates | Palladium with Chiral Ligands | Yields γ-benzoyloxy cycloalkenones; Precursors to diverse chiral cycloalkanones. | rsc.org |

Biocatalysis offers a powerful and highly selective method for the synthesis of chiral molecules under mild conditions. The enantioselective reduction of a β-substituted cyclopentenone is a key strategy for accessing chiral 3-substituted cyclopentanones. researchgate.netnih.gov

A notable example is the asymmetric reduction of 3-substituted cyclopentenones using an alcohol dehydrogenase from the microorganism Rhodococcus erythropolis. researchgate.net This enzymatic reduction proceeds with high enantioselectivity to furnish the corresponding (S)-allylic alcohol in high yield (>99% ee). researchgate.net This chiral allylic alcohol is a direct and valuable precursor to the desired (3R)-3-substituted cyclopentanone. The synthesis is completed by a subsequent chemical reduction of the carbon-carbon double bond, which typically proceeds without affecting the established stereocenter. This chemoenzymatic approach was successfully applied as a pivotal step in the total synthesis of an hNK-1 receptor antagonist, demonstrating its efficacy in complex molecule synthesis. researchgate.netnih.gov

Organocatalytic Methods

Organocatalysis, which utilizes small, chiral organic molecules as catalysts, has become a third pillar of asymmetric synthesis alongside biocatalysis and transition-metal catalysis. This field provides robust methods for constructing complex chiral architectures, including substituted cyclopentanones, often through cascade or domino reactions. mdpi.com

Domino Michael-aldol reactions are a prominent organocatalytic strategy for assembling bicyclic systems from simple cyclic ketones and enones. mdpi.com For instance, chiral primary or secondary amines can catalyze the reaction between a cyclopentanone derivative and an α,β-unsaturated aldehyde. The catalyst activates the reactants by forming transient enamine and iminium ion intermediates, guiding the substrates through a stereocontrolled cascade of bond-forming events to yield complex products with high diastereoselectivity and enantioselectivity. mdpi.com Another powerful class of organocatalysts are chiral phosphoric acids, which can catalyze asymmetric cyclizations, such as the (4+3) cyclization of propargylic alcohols with indolylmethanols to create complex spiro-fused systems with high enantioselectivity. rsc.org These methods highlight the power of organocatalysis to rapidly build molecular complexity from simple precursors in a highly controlled manner.

Chiral Primary Amine Catalysis for Cyclic Ketone Analogues

Chiral primary amines have emerged as versatile catalysts in asymmetric synthesis, primarily through the formation of nucleophilic enamine intermediates from ketone substrates. This activation mode enables a variety of stereoselective transformations. A notable application is the stereoselective Michael addition of α-substituted cyclic ketones to electrophilic olefins.

For instance, the conjugate addition of α-aryl cyclopentanones to nitroolefins has been successfully catalyzed by a bifunctional amine-thiourea organocatalyst. In this system, the catalyst utilizes its primary amine moiety to form an enamine with the cyclopentanone, while the thiourea (B124793) group activates the nitroolefin electrophile through hydrogen bonding. This dual activation strategy allows for highly organized, chiral transition states, leading to the formation of the product with excellent diastereo- and enantioselectivities. nih.gov While this method creates a quaternary stereocenter, the underlying principle of primary amine catalysis to control the facial selectivity of additions to cyclic ketones is directly relevant for the synthesis of analogues of (3R)-3-Ethylcyclopentanone.

Organocatalytic Mukaiyama-Michael Reactions

The Mukaiyama-Michael reaction is a powerful carbon-carbon bond-forming reaction involving the conjugate addition of a silyl (B83357) enol ether to an α,β-unsaturated carbonyl compound, typically promoted by a Lewis acid. The development of asymmetric organocatalytic versions of this reaction has provided a valuable route to chiral 1,5-dicarbonyl compounds and their derivatives.

While α,β-unsaturated esters and aldehydes are common substrates, their activation in asymmetric catalysis can be challenging. scitepress.org Recent advancements have introduced potent chiral organocatalysts capable of facilitating this transformation with high efficiency and stereoselectivity. For example, a silylium (B1239981) imidodiphosphorimidate (IDPi) Lewis acid has been shown to catalyze the highly enantioselective Mukaiyama-Michael reaction of silyl ketene acetals to α,β-unsaturated methyl esters. scitepress.org The adaptation of such powerful chiral Lewis acid systems to the addition of silyl enol ethers derived from ethyl-substituted nucleophiles to cyclopentenone represents a promising, though yet to be fully explored, avenue toward (3R)-3-Ethylcyclopentanone. The general mechanism involves the activation of the enone by the chiral catalyst, followed by the face-selective attack of the silyl enol ether nucleophile to establish the stereocenter.

Asymmetric alpha-Alkylation of Ketones using Chiral Phosphoric Acids

Chiral phosphoric acids (CPAs) have become a cornerstone of asymmetric organocatalysis, acting as chiral Brønsted acids to control the stereochemical outcome of a wide array of reactions. One of their significant applications is in the asymmetric functionalization of the α-position of ketones. These catalysts can activate substrates through hydrogen bonding, creating a well-defined chiral environment.

A direct approach involves the asymmetric addition of unactivated α-branched cyclic ketones to specific Michael acceptors like allenamides, catalyzed by a CPA such as TRIP ((R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate). This reaction generates an all-carbon quaternary stereocenter with high enantioselectivity. The products can be further transformed into valuable 1,4- or 1,5-ketoaldehyde derivatives. Although this specific method generates a quaternary center, it highlights the power of CPAs to control stereochemistry in the α-functionalization of cyclic ketones, a principle applicable to the synthesis of related chiral structures.

| α-Substituent (Cyclohexanone) | Allenamide Substituent | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Phenyl | Boc | 72 | 95 |

| 4-Methoxyphenyl | Boc | 80 | 96 |

| 4-Bromophenyl | Boc | 75 | 94 |

| 2-Naphthyl | Boc | 73 | 96 |

| 2-Furyl | Boc | 65 | 92 |

Data sourced from research on the asymmetric addition to allenamides catalyzed by a chiral phosphoric acid catalyst.

Asymmetric Phase Transfer Catalysis (PTC) for Related Compounds

Asymmetric Phase Transfer Catalysis (PTC) is a powerful technique that utilizes a chiral catalyst, typically a quaternary ammonium (B1175870) salt, to shuttle an anionic species from an aqueous or solid phase into an organic phase where the reaction occurs. This method has proven effective for the asymmetric alkylation and desymmetrization of cyclic ketones.

A significant challenge in PTC is the asymmetric desymmetrization of cyclic ketones, but recent developments have provided effective solutions. Chiral bifunctional phase-transfer catalysts have been developed to promote the epoxide-opening reaction of meso-epoxy ketones, yielding chiral cyclic ketones with high enantioselectivities. researchgate.netresearchgate.net This strategy has been successfully applied to the desymmetrization of cyclopentanones. researchgate.netresearchgate.net For example, using a chiral bifunctional catalyst, a prochiral starting material can be transformed into a chiral product through a highly enantioselective isomerization or ring-opening process. researchgate.netresearchgate.net This approach offers a distinct pathway to chiral cyclopentanone structures from readily available symmetric precursors.

Chemoenzymatic Synthesis Routes

The use of isolated enzymes or whole-cell systems for chemical transformations offers unparalleled selectivity under mild reaction conditions. Chemoenzymatic routes combine the best of chemical synthesis and biocatalysis to create efficient pathways to complex chiral molecules.

Enoate reductases (ERs), a family of flavin-dependent enzymes, are highly effective biocatalysts for the asymmetric reduction of activated carbon-carbon double bonds, such as those in α,β-unsaturated carbonyl compounds. nih.gov This capability is ideally suited for the synthesis of (3R)-3-Ethylcyclopentanone from its unsaturated precursor, 3-ethylcyclopent-2-en-1-one.

The reaction proceeds via the stereospecific addition of a hydride equivalent from a cofactor, typically NADPH, to the β-carbon of the enone, followed by protonation at the α-carbon. The inherent chirality of the enzyme's active site dictates the facial selectivity of the hydride attack, leading to the formation of a single enantiomer of the saturated ketone product with very high enantiomeric excess. Several ERs, such as XenA from Pseudomonas putida and Yers-ER from Yersinia bercovieri, have been identified and characterized, showing broad substrate specificity but distinct selectivity patterns. nih.gov For industrial applications, the NADPH cofactor is continuously regenerated in situ using a sacrificial substrate and a corresponding dehydrogenase, such as glucose and glucose dehydrogenase (GDH). nih.gov

| Enzyme | Source Organism | Preferred Cofactor | Notable Characteristics |

|---|---|---|---|

| XenA | Pseudomonas putida | NADPH | Broad substrate specificity. |

| KYE1 | Kluyveromyces lactis | NADPH | Novel enoate reductase with broad specificity. |

| Yers-ER | Yersinia bercovieri | NADPH | High conversion (>99%) for 2-cyclohexenone reduction when coupled with GDH. |

| OYE1 | Saccharomyces pastorianus | NADPH | The archetypal "Old Yellow Enzyme," well-characterized. |

Data compiled from studies on the characterization and biocatalytic use of enoate reductases. nih.gov

Stereocontrolled Transformations from Precursors

Synthesizing chiral molecules from the "chiral pool" involves using readily available, inexpensive, and enantiomerically pure natural products as starting materials. This approach leverages existing stereocenters to build more complex structures. Terpenes, such as citronellal (B1669106), are prominent members of the chiral pool. nih.gov

(R)-(+)-Citronellal, a monoterpenoid aldehyde, is an attractive starting material for various chiral compounds. nih.gov Its aldehyde functionality and existing stereocenter at C3 (which becomes C3 in the target) make it a logical precursor for (3R)-3-Ethylcyclopentanone. A general synthetic sequence could involve an intramolecular cyclization reaction. For example, a key step would be an intramolecular carbonyl-ene reaction or a related cyclization/functional group manipulation sequence. The synthetic strategy would focus on forming the five-membered ring while retaining the stereochemistry of the chiral center derived from citronellal. The isopropylidene group would need to be cleaved (e.g., via ozonolysis) and the resulting fragments manipulated to form the cyclopentanone ring structure, ultimately converting the side chain into the required ethyl group through a series of transformations such as reduction and/or oxidation state adjustments. The cyclization of citronellal to isopulegol (B1217435) is a well-known industrial process for menthol (B31143) production and demonstrates the utility of this precursor in forming cyclic structures. researchgate.net

Conjugate Addition Strategies

Conjugate addition, or 1,4-addition, is a powerful method for forming carbon-carbon bonds. libretexts.orglibretexts.orgchemistryscore.com In the context of synthesizing 3-substituted cyclopentanones, this involves the addition of a nucleophile to the β-position of an α,β-unsaturated cyclopentenone. libretexts.orglibretexts.orgchemistryscore.com

Reaction of Organometallic Nucleophiles with Chiral Cyclopentenones

The conjugate addition of organometallic reagents to α,β-unsaturated ketones is a well-established method for the formation of carbon-carbon bonds. acs.org In the synthesis of chiral cyclopentanones, organocuprates, also known as Gilman reagents, are particularly effective for 1,4-addition to enones like 2-cyclopenten-1-one. fishersci.cawikipedia.org This approach allows for the introduction of a wide range of alkyl and aryl groups at the 3-position of the cyclopentanone ring. The use of chiral auxiliaries or catalysts can induce high stereoselectivity, leading to the desired enantiomer. acs.org For instance, the reaction of an ethylmagnesium halide in the presence of a copper(I) salt with a chiral 2-cyclopentenone derivative can afford (3R)-3-ethylcyclopentanone with high enantiomeric excess. The stereochemical outcome is often controlled by a chelation-controlled addition mechanism, where the organometallic reagent coordinates to a chiral auxiliary or a resident stereocenter, directing the nucleophilic attack from a specific face of the cyclopentenone ring. arkat-usa.org

Table 1: Conjugate Addition of Organometallic Reagents to Cyclopentenones

| Nucleophile | Substrate | Catalyst/Auxiliary | Product | Diastereomeric Ratio (dr) or Enantiomeric Excess (ee) |

| Et₂CuLi | 2-Cyclopentenone | Chiral Ligand | (3R)-3-Ethylcyclopentanone | High ee |

| MeMgBr/CuI | 4-Hydroxy-2-cyclopentenone (B1226963) | None (substrate control) | 3-Methyl-4-hydroxycyclopentanone | High dr |

| PhLi | 2-Phenyl-4-hydroxy-2-cyclopentenone | MgBr₂ | 3,3-Diphenyl-4-hydroxycyclopentanone | High dr |

Stereoselective Additions to Spirocyclic Cyclopentenones

Spirocyclic compounds, which contain at least two molecular rings with one common atom, offer a unique template for stereoselective synthesis. researchgate.netrsc.org The synthesis of chiral spiro-cyclopentene and cyclopentadiene-oxindoles has been achieved through asymmetric [3+2] cycloaddition reactions. researchgate.net In the context of preparing (3R)-3-ethylcyclopentanone analogues, a spirocyclic cyclopentenone can be employed as a chiral building block. The spirocyclic framework can effectively shield one face of the cyclopentenone ring, directing the incoming nucleophile to the opposite face with high stereoselectivity. Subsequent cleavage of the spirocyclic auxiliary would then yield the desired chiral 3-substituted cyclopentanone. For example, a photocycloaddition-cyclobutane rearrangement sequence has been developed to construct spiro cyclopentanones, which can serve as precursors to functionalized cyclopentanones. rsc.org

Hydrogenation of Unsaturated Cyclopentanone Precursors

Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral compounds. nih.gov The enantioselective hydrogenation of α,β-unsaturated ketones, including trisubstituted and tetrasubstituted derivatives, provides a direct route to chiral ketones. nih.govresearchgate.net For the synthesis of (3R)-3-ethylcyclopentanone, this would involve the asymmetric hydrogenation of 3-ethyl-2-cyclopenten-1-one. Chiral catalysts, typically based on transition metals like iridium or rhodium complexed with chiral phosphine ligands, are employed to achieve high enantioselectivity. researchgate.netrsc.org The catalyst coordinates to the double bond of the unsaturated ketone, and the chiral ligand environment dictates the facial selectivity of hydrogen delivery, leading to the formation of one enantiomer in excess. This method has been successfully applied to the synthesis of a variety of chiral cyclic ketones with high yields and excellent enantiomeric excesses. nih.govrsc.org

Table 2: Asymmetric Hydrogenation of Unsaturated Cyclopentanones

| Substrate | Catalyst | Ligand | Product | Enantiomeric Excess (ee) |

| 3-Ethyl-2-cyclopenten-1-one | [Ir(COD)Cl]₂ | Chiral N,P-Ligand | (3R)-3-Ethylcyclopentanone | >99% ee |

| 2-Methyl-2-cyclopenten-1-one | Rh(I) | Chiral Diphosphine | (R)-2-Methylcyclopentanone | High ee |

| Arylidene Cyclohexanones | Rh(I) | f-spiroPhos | Chiral 3-Benzylchromanones | up to 98% ee rsc.org |

Rearrangement Reactions (e.g., Tiffeneau-Demjanov-type)

Rearrangement reactions provide a powerful tool for altering the carbon skeleton of a molecule. The Tiffeneau-Demjanov rearrangement involves the reaction of a 1-aminomethyl-cycloalkanol with nitrous acid to produce a ring-expanded ketone. wikipedia.orgnumberanalytics.comslideshare.net This reaction proceeds through the formation of a diazonium ion, followed by a 1,2-alkyl shift and loss of nitrogen gas. wikipedia.org While this is a ring-expansion reaction, variations and related rearrangements can be applied to the synthesis of substituted cyclopentanones. For example, a semipinacol rearrangement of appropriately substituted cyclopropanols can lead to cyclobutanones, and by extension, related rearrangements could be envisioned for cyclopentanone synthesis. acs.org The stereochemical outcome of these rearrangements is often dependent on the conformation of the starting material and the migratory aptitude of the different groups. numberanalytics.com

Radical Cyclization Approaches (e.g., Kolbe Decarboxylation coupled with intramolecular radical cyclization)

Radical cyclization reactions offer a versatile method for the construction of cyclic systems, including cyclopentanones. acs.orgnih.gov One such approach involves the Kolbe electrolysis of carboxylic acids. organic-chemistry.orgwikipedia.org This electrochemical method generates radical intermediates via decarboxylation. organic-chemistry.orgorganic-chemistry.orgresearchgate.netresearchgate.net When applied to an unsaturated carboxylic acid, the initially formed radical can undergo an intramolecular cyclization onto the double bond to form a cyclic radical. organic-chemistry.orgresearchgate.net This intermediate can then be further transformed to yield a cyclopentanone derivative. This methodology has been shown to be effective for the synthesis of five- and six-membered rings. organic-chemistry.orgresearchgate.net For instance, the electrolysis of a suitable ω-unsaturated carboxylic acid can lead to the formation of a substituted cyclopentanone through a sequence of Kolbe decarboxylation, intramolecular radical cyclization, and a radical-radical cross-coupling process. organic-chemistry.org

Stereoselective Deselenenylation for Chiral Ketoesters

Classical and Emerging Methods for Cyclopentanone Core Construction

The construction of the cyclopentanone core can be achieved through various synthetic strategies, ranging from traditional thermal reactions to modern catalytic cyclizations and the utilization of renewable feedstocks.

A classical and straightforward method for the synthesis of cyclopentanone is the ketonic decarboxylation of adipic acid. This reaction, typically carried out at high temperatures, involves the cyclization and subsequent loss of carbon dioxide and water to yield the cyclic ketone. The process can be conducted in the gas phase at temperatures between 250 and 450°C over acidic or basic oxidic catalysts. masterorganicchemistry.com

The reaction can also be performed in the liquid phase. For instance, heating adipic acid in the presence of a catalyst like barium hydroxide (B78521) results in the formation of cyclopentanone. researchgate.net The mechanism is believed to involve the formation of a salt of the dicarboxylic acid, which then undergoes intramolecular cyclization and decarboxylation. While effective for producing the parent cyclopentanone, this method is generally not stereoselective and would require subsequent resolution or modification to obtain a chiral derivative like (3R)-3-ethylcyclopentanone.

The Dieckmann condensation is another classical intramolecular cyclization of a diester to form a cyclic β-keto ester, which can then be decarboxylated to the corresponding cyclopentanone. organic-chemistry.orglibretexts.org This base-catalyzed reaction is particularly effective for forming five- and six-membered rings. masterorganicchemistry.comlibretexts.org The choice of the diester substrate allows for the introduction of substituents on the cyclopentanone ring. However, traditional Dieckmann condensations are not inherently asymmetric and produce racemic products unless a chiral auxiliary or a chiral base is employed.

| Method | Starting Material | Conditions | Product | Key Features |

|---|---|---|---|---|

| Ketonic Decarboxylation | Adipic Acid | High temperature (250-450°C), optional catalyst (e.g., metal oxides) | Cyclopentanone | Direct, suitable for unsubstituted core, not stereoselective. |

| Dieckmann Condensation | Adipic acid diester | Strong base (e.g., sodium ethoxide) | Cyclic β-keto ester (precursor to cyclopentanone) | Forms functionalized rings, potential for asymmetric variants. organic-chemistry.orglibretexts.org |

Modern synthetic chemistry has seen the development of various catalytic cyclization reactions that offer greater control and efficiency in the construction of the cyclopentanone core, including methods amenable to asymmetric synthesis. These reactions often proceed under milder conditions than classical thermal methods and can provide access to highly functionalized and enantiomerically enriched products.

One powerful strategy is the catalytic asymmetric [3+2] cycloaddition. For example, a dual Lewis acid system using InBr₃ and EtAlCl₂ can promote the cycloaddition of enantioenriched donor-acceptor cyclopropanes with ketenes to yield cyclopentanones with excellent transfer of chirality. rsc.org This method provides a direct route to chiral cyclopentanones from readily available starting materials.

Another approach involves multicatalytic cascade reactions. A one-pot, asymmetric formal [3+2] reaction between 1,3-dicarbonyls and α,β-unsaturated aldehydes can be achieved using a combination of a secondary amine catalyst and a N-heterocyclic carbene (NHC) catalyst. nih.gov This cascade process, involving a Michael addition followed by an intramolecular crossed benzoin reaction, generates densely functionalized cyclopentanones with high enantioselectivities. nih.gov

Furthermore, rhodium-catalyzed C-C bond activation has emerged as a novel strategy. The C-C/C-H activation cascade of 3-arylcyclopentanones, which can be prepared in high enantioselectivity via asymmetric 1,4-addition, provides a rapid route to polysubstituted tetrahydronaphthalene cores. nih.gov This demonstrates the utility of pre-installing a chiral center that then directs subsequent transformations.

| Method | Key Reactants | Catalyst System | Stereochemical Outcome |

|---|---|---|---|

| [3+2] Cycloaddition | Donor-acceptor cyclopropanes, ketenes | Dual Lewis Acid (e.g., InBr₃/EtAlCl₂) | Excellent chirality transfer. rsc.org |

| Multicatalytic Cascade | 1,3-Dicarbonyls, α,β-unsaturated aldehydes | Secondary amine and N-heterocyclic carbene | High enantioselectivity. nih.gov |

| C-C/C-H Activation Cascade | Enantioenriched 3-arylcyclopentanones | Rhodium catalyst | Enantioselective route to complex fused rings. nih.gov |

The conversion of biomass into valuable platform chemicals is a cornerstone of green chemistry. Furfural (B47365), readily produced from the dehydration of pentose (B10789219) sugars found in hemicellulose, has emerged as a key renewable feedstock for the synthesis of cyclopentanone and its derivatives. mdpi.comnih.gov This transformation typically involves a hydrogenative ring rearrangement.

The process generally begins with the hydrogenation of furfural to furfuryl alcohol. This intermediate then undergoes an acid-catalyzed rearrangement, known as the Piancatelli rearrangement, to form a 4-hydroxy-2-cyclopentenone intermediate. Subsequent hydrogenation and dehydroxylation yield cyclopentanone. nih.gov The selectivity of this process is highly dependent on the catalyst and reaction conditions.

A variety of heterogeneous catalysts have been investigated for this conversion, including both precious and non-noble metals. For instance, a Ru/C catalyst in conjunction with Al₁₁.₆PO₂₃.₇ has been shown to convert furfural to cyclopentanone in good yield (84%) in water. nih.govrsc.org Non-noble metal catalysts, such as Co-Ni supported on TiO₂, have also demonstrated high selectivity for either cyclopentanone or its further hydrogenated product, cyclopentanol, depending on the catalyst composition and reaction parameters. mdpi.com

While most reported methods focus on the synthesis of achiral cyclopentanone, the intermediates in this pathway, such as substituted cyclopentenones, present opportunities for the development of stereoselective hydrogenation or other asymmetric transformations to access chiral cyclopentanones like (3R)-3-ethylcyclopentanone.

| Catalyst | Co-catalyst/Support | Solvent | Key Product(s) | Reported Yield/Selectivity |

|---|---|---|---|---|

| Ru | Carbon, Al₁₁.₆PO₂₃.₇ | Water | Cyclopentanone | 84% yield. nih.govrsc.org |

| Co-Ni | TiO₂ | Water | Cyclopentanone or Cyclopentanol | High selectivity depending on conditions. mdpi.com |

| Cu-Co | - | Water | Cyclopentanone or Cyclopentanol | Up to 67% yield of CPO or 68% yield of CPL. rsc.org |

Iii. Elucidation of Stereochemistry and Purity in 3r 3 Ethylcyclopentanone Research

Assignment of Absolute Configuration

The assignment of the '(R)' descriptor to 3-ethylcyclopentanone (B81463) specifies the precise spatial orientation of the ethyl group at the chiral center (carbon-3). This assignment is achieved through a combination of theoretical principles and empirical measurements.

The Cahn-Ingold-Prelog (CIP) rules provide a universally accepted, systematic method for assigning the absolute configuration of a stereocenter as either R (from the Latin rectus, for right) or S (from the Latin sinister, for left). wikipedia.orgchemeurope.com The process involves a hierarchical ranking of the substituents attached to the chiral center based on atomic number. masterorganicchemistry.comvanderbilt.edumyheplus.com

For (3R)-3-ethylcyclopentanone, the chiral center is the carbon atom at position 3 of the cyclopentanone (B42830) ring. The four groups attached to this carbon are:

The ethyl group (-CH₂CH₃)

The hydrogen atom (-H)

The carbon atom at position 2 of the ring, which is part of a carbonyl group (-C(=O)CH₂-)

The carbon atom at position 4 of the ring, which is a methylene (B1212753) group (-CH₂CH₂-)

The assignment of priorities follows a stepwise comparison:

Examine the atoms directly attached to the chiral center:

Carbon (of the ethyl group)

Hydrogen

Carbon (at C2)

Carbon (at C4)

Hydrogen, having the lowest atomic number, is assigned the lowest priority (4). libretexts.org

Break the tie between the three carbon atoms: To prioritize the three carbon-based groups, we examine the atoms attached to them, moving outwards from the chiral center. masterorganicchemistry.comyoutube.com

Ethyl group (-CH₂CH₃): The carbon is attached to another Carbon and two Hydrogens (C, H, H).

Ring carbon C2 (-C(=O)CH₂-): This carbon is attached to the carbonyl oxygen (treated as two bonds to oxygen in the CIP rules), and the carbon at position 1. To simplify, we look at the atoms attached to C2: one Oxygen, one Carbon (C1), and the chiral Carbon (C3).

Ring carbon C4 (-CH₂CH₂-): This carbon is attached to two Hydrogens and the carbon at position 5 (C, H, H).

Assign Priorities:

Priority 1: Comparing the substituents on the carbons attached to the stereocenter, the C2 group takes the highest priority because it is bonded to an oxygen atom (higher atomic number) as part of the carbonyl group.

Priority 2: The ethyl group (-CH₂CH₃) takes precedence over the C4 ring fragment because its carbon is attached to another carbon, whereas the C4 carbon is attached to hydrogens and another carbon further down the chain.

Priority 3: The C4 ring fragment (-CH₂CH₂-).

Priority 4: The hydrogen atom (-H).

Once priorities are assigned, the molecule is oriented so that the lowest-priority group (hydrogen) points away from the viewer. myheplus.comlibretexts.org The sequence from priority 1 to 2 to 3 is then traced. For (3R)-3-ethylcyclopentanone, this path follows a clockwise direction, leading to the 'R' designation. libretexts.org

Table 1: CIP Priority Assignment for (3R)-3-Ethylcyclopentanone

| Priority | Substituent attached to C3 | Reason for Priority |

| 1 | -CH₂(C=O)- (Ring fragment towards C2) | The C2 carbon is bonded to an oxygen atom (part of the carbonyl group), which has a higher atomic number than the atoms attached to the other carbons. |

| 2 | -CH₂CH₃ (Ethyl group) | The carbon of the ethyl group is attached to another carbon atom. |

| 3 | -CH₂CH₂- (Ring fragment towards C4) | The C4 carbon is attached to a carbon and two hydrogens. |

| 4 | -H (Hydrogen) | Hydrogen has the lowest atomic number. |

Spectroscopic techniques that are sensitive to chirality are invaluable for confirming the absolute configuration assigned by the CIP rules, often by comparing the spectroscopic data of an unknown sample to that of a known reference standard.

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. trinity.edu It measures the differential absorption of left and right circularly polarized light by a chiral sample. trinity.edu Enantiomers, being non-superimposable mirror images, produce CD spectra that are exact mirror images of each other. unipi.it

The CD spectrum of a chiral ketone like (3R)-3-ethylcyclopentanone is dominated by the electronic transitions of the carbonyl chromophore. The asymmetric environment created by the chiral center at C3 results in a characteristic CD signal (a Cotton effect). The sign and magnitude of this signal are highly sensitive to the stereochemistry. researchgate.netnih.gov

In practice, the absolute configuration of a new batch of 3-ethylcyclopentanone can be confirmed by comparing its experimental CD spectrum to a reference spectrum of a previously authenticated sample of (3R)-3-ethylcyclopentanone. A perfect match confirms the identity and stereochemistry. Alternatively, theoretical calculations (e.g., using time-dependent density functional theory, TD-DFT) can predict the CD spectrum for the (R)-enantiomer, which can then be compared with the experimental data for validation. researchgate.netresearchgate.net The presence of chiral ordering in aggregates can also be studied using CD spectroscopy. rsc.org

A widely used method for determining the absolute configuration and enantiomeric purity of a chiral compound is to compare its properties with an authentic, enantiomerically pure standard.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a cornerstone of enantiomer analysis. scas.co.jpcsfarmacie.cz The technique uses a chiral stationary phase (CSP), which is itself enantiomerically pure. chiralpedia.comresearchgate.net The two enantiomers of a racemic mixture interact differently with the CSP, leading to different retention times. youtube.com One enantiomer will have a stronger interaction and thus a longer retention time, while the other will elute faster. researchgate.net

To confirm the identity of (3R)-3-ethylcyclopentanone, the sample is analyzed on a suitable chiral HPLC column. Its retention time is then compared directly to the retention time of a certified standard of (3R)-3-ethylcyclopentanone run under identical conditions (mobile phase, flow rate, temperature). If the retention times match, it provides strong evidence for the assignment of the absolute configuration. This method is also quantitative and is the primary technique for determining enantiomeric excess (e.e.).

Table 2: Hypothetical Chiral HPLC Data for 3-Ethylcyclopentanone Enantiomers

| Compound | Retention Time (minutes) |

| (3R)-3-Ethylcyclopentanone (Standard) | 12.5 |

| (3S)-3-Ethylcyclopentanone | 14.8 |

| Test Sample | 12.5 |

In this hypothetical example, the matching retention time of the test sample with the (3R)-standard confirms its absolute configuration.

Optical Rotation: Optical rotation is the classic method for characterizing chiral compounds. Enantiomers rotate the plane of polarized light by equal amounts but in opposite directions. libretexts.org The (R)-enantiomer will have a specific rotation value, [α], that is equal in magnitude and opposite in sign to the (S)-enantiomer. libretexts.orgyoutube.com

The specific rotation of a sample of 3-ethylcyclopentanone can be measured using a polarimeter. This experimental value is then compared to the known specific rotation of pure (3R)-3-ethylcyclopentanone from the literature or a standard certificate of analysis. For example, if the standard (3R)-enantiomer is known to be dextrorotatory (+), a sample confirmed as (3R) must also be dextrorotatory under the same measurement conditions (concentration, solvent, temperature, and wavelength). youtube.com

X-ray crystallography is the most unambiguous method for determining the three-dimensional structure of a molecule, and thus its absolute configuration. The technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern allows for the calculation of the precise position of every atom in the molecule.

Since 3-ethylcyclopentanone is a liquid at room temperature wikipedia.org, it cannot be analyzed directly by this method. However, it is often possible to prepare a solid, crystalline derivative. For example, reacting the ketone with a suitable chiral or achiral reagent can yield a crystalline product like a hydrazone, oxime, or semicarbazone.

If a suitable single crystal of a derivative of (3R)-3-ethylcyclopentanone is obtained, X-ray analysis can provide a definitive and incontrovertible assignment of its absolute stereochemistry. researchgate.net This method is considered the "gold standard" for structural elucidation and is often used to calibrate the results obtained from spectroscopic methods like CD.

Iv. Advanced Spectroscopic and Computational Analysis of 3r 3 Ethylcyclopentanone

Structural Elucidation via Advanced Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon and hydrogen framework of an organic molecule. While complete, assigned spectral data for the specific (3R)-enantiomer is not widely published, analysis of the racemic mixture and general principles allow for a detailed interpretation.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For 3-ethylcyclopentanone (B81463), seven distinct signals are expected. A ¹³C NMR spectrum is available in public databases such as PubChem. nih.gov The chemical shifts (δ) are indicative of the electronic environment of each carbon atom. The carbonyl carbon (C=O) is the most deshielded, appearing significantly downfield. The aliphatic carbons of the ring and the ethyl group appear at higher fields.

Table 1: Predicted ¹³C NMR Chemical Shift Regions for 3-Ethylcyclopentanone

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| Carbonyl (C=O) | 215-225 | Highly deshielded due to the electronegativity of the oxygen atom. |

| Methine (CH-Et) | 40-50 | Aliphatic CH carbon adjacent to the ethyl group. |

| Methylene (B1212753) (CH₂) | 20-40 | Aliphatic CH₂ carbons within the cyclopentanone (B42830) ring and the ethyl group. |

| Methyl (CH₃) | 10-15 | Terminal methyl carbon of the ethyl group, typically the most shielded. |

Note: These are general predicted ranges. Actual values depend on the solvent and specific molecular conformation.

¹H NMR Spectroscopy: A ¹H NMR spectrum would reveal the number of different proton environments, their integration (ratio), and their connectivity through spin-spin coupling. The protons on the carbon adjacent to the carbonyl group (α-protons) would be expected to appear downfield compared to other ring protons due to the electron-withdrawing effect of the ketone.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental for unambiguous assignment. A COSY spectrum would establish ¹H-¹H coupling correlations, tracing the connectivity of protons through the ring and ethyl chain. An HSQC spectrum would correlate each proton signal directly to its attached carbon atom, confirming the C-H framework.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum for 3-ethylcyclopentanone is available from the NIST Chemistry WebBook and shows characteristic absorption bands that confirm its structure. nist.gov The most prominent feature is the strong absorption from the carbonyl (C=O) group stretch, which is characteristic of a five-membered ring ketone.

Table 2: Key IR Absorption Bands for 3-Ethylcyclopentanone

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

|---|---|---|---|

| ~1740-1750 | C=O Stretch | Ketone | The position of this strong, sharp peak is indicative of a cyclopentanone ring, which experiences ring strain that shifts the frequency higher than in an acyclic ketone. |

| ~2850-2960 | C-H Stretch | Alkane (CH₂, CH₃) | These strong absorptions confirm the presence of the aliphatic ethyl group and cyclopentane (B165970) ring. |

Data sourced from the NIST Chemistry WebBook. nist.gov

The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions unique to the molecule's entire structure.

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. The electron ionization (EI) mass spectrum of 3-ethylcyclopentanone is documented in the NIST database. nist.gov

The molecular ion peak [M]⁺ confirms the molecular weight of the compound. For 3-ethylcyclopentanone (C₇H₁₂O), the molecular weight is 112.17 g/mol , and the molecular ion peak appears at m/z = 112. nist.gov The fragmentation pattern provides clues to the molecule's structure. Key fragments arise from the cleavage of bonds within the molecule.

Table 3: Major Fragment Ions in the Mass Spectrum of 3-Ethylcyclopentanone

| m/z | Proposed Fragment Ion | Significance |

|---|---|---|

| 112 | [C₇H₁₂O]⁺ | Molecular Ion (M⁺) |

| 84 | [M - C₂H₄]⁺ | Loss of ethene via McLafferty rearrangement |

| 83 | [M - C₂H₅]⁺ | Loss of the ethyl radical |

| 56 | [C₃H₄O]⁺ | Cleavage of the cyclopentanone ring |

| 55 | [C₄H₇]⁺ or [C₃H₃O]⁺ | Further fragmentation of the ring or loss of CO from the m/z 83 fragment |

Data interpreted from the NIST Mass Spectrometry Data Center. nist.gov

The base peak at m/z = 56 is particularly significant and is characteristic of the fragmentation of cyclopentanone derivatives.

Computational Chemistry Investigations

Computational chemistry serves as a powerful complement to experimental analysis, allowing for the prediction of molecular properties and the exploration of structures and energies in silico.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, vibrational frequencies, and other properties with high accuracy. researchgate.net

While specific DFT studies detailing the validated geometrical parameters of (3R)-3-ethylcyclopentanone are not readily found in published literature, the methodology remains a standard and vital approach for its analysis. A DFT geometry optimization calculation would determine the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation on the potential energy surface. researchgate.netyoutube.com

This process yields precise predictions for:

Bond Lengths: The distances between bonded atoms (e.g., C=O, C-C, C-H).

Bond Angles: The angles formed by three connected atoms (e.g., C-C-C).

Dihedral Angles: The torsional angles that define the conformation of the ring and the orientation of the ethyl substituent.

These calculated parameters can then be used to validate or supplement experimental data obtained from techniques like X-ray crystallography or microwave spectroscopy. Furthermore, DFT calculations can predict the IR and NMR spectra, providing a theoretical basis for interpreting experimental results. scispace.com

Density Functional Theory (DFT) Studies

Calculation of Spectroscopic Properties (e.g., TD-DFT for UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is a quantum chemical method employed to predict the electronic absorption spectra of molecules. For (3R)-3-ethylcyclopentanone, TD-DFT calculations can elucidate the electronic transitions that give rise to its UV-Vis spectrum. These calculations are typically performed on a geometry that has been optimized to find the molecule's lowest energy state.

The primary electronic transition of interest in saturated ketones like (3R)-3-ethylcyclopentanone is the n → π* transition. This involves the excitation of an electron from a non-bonding orbital (n), primarily located on the oxygen atom, to an anti-bonding pi orbital (π*) associated with the carbonyl group. This transition is characteristically weak and appears at a longer wavelength in the UV spectrum. The presence of the ethyl group can subtly influence the energies of the orbitals involved in this transition.

Theoretical calculations can predict the excitation energies and oscillator strengths for various electronic transitions. A representative TD-DFT calculation could yield the following hypothetical data for the most significant transitions in (3R)-3-ethylcyclopentanone. researchgate.netnih.govnih.gov

Table 1: Hypothetical TD-DFT Data for (3R)-3-Ethylcyclopentanone

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|---|

| S0 → S1 (n → π*) | 4.22 | 294 | 0.0018 |

| S0 → S2 | 5.75 | 216 | 0.0850 |

This interactive table presents hypothetical data for illustrative purposes.

Conformational Analysis and Energy Minima

The five-membered ring of cyclopentanone is not flat but adopts puckered conformations to alleviate ring strain. The two primary conformations are the envelope and the twist forms. The addition of an ethyl group at the third position introduces further conformational complexity. A detailed conformational analysis is necessary to identify the most stable three-dimensional arrangements of the molecule. chemistrysteps.com

Computational methods are used to explore the potential energy surface of (3R)-3-ethylcyclopentanone, identifying various stable conformers and their relative energies. This process involves systematically altering the geometry and optimizing it to find local energy minima. For substituted cyclopentanones like 3-methylcyclopentanone, an equilibrium of multiple conformers, primarily equatorial and axial, exists at room temperature. researchgate.net A similar equilibrium is expected for (3R)-3-ethylcyclopentanone.

The analysis reveals the preferred puckering of the ring and the orientation of the ethyl group. The relative abundance of each conformer at a given temperature can be estimated from their calculated energy differences.

Table 2: Hypothetical Conformational Analysis Data for (3R)-3-Ethylcyclopentanone

| Conformer | Relative Energy (kcal/mol) | Ring Pucker | Ethyl Group Orientation |

|---|---|---|---|

| 1 (Global Minimum) | 0.00 | Twist | Equatorial |

| 2 | 0.68 | Envelope | Axial |

This interactive table presents hypothetical data for illustrative purposes.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a computational tool that illustrates the charge distribution on the surface of a molecule. It is invaluable for predicting reactive sites for electrophilic and nucleophilic attack.

For (3R)-3-ethylcyclopentanone, the MEP map would show a region of high negative electrostatic potential (typically colored red) around the carbonyl oxygen due to its lone pairs of electrons. This area is prone to attack by electrophiles. Conversely, regions of positive electrostatic potential (typically colored blue) would be found around the hydrogen atoms and the carbonyl carbon, indicating their susceptibility to nucleophilic attack. The MEP provides a visual guide to the molecule's polarity and its likely interaction with other chemical species.

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) offers a method to analyze the electron density of a molecule to define atoms and the bonds between them. pitt.edu By identifying critical points in the electron density, QTAIM can characterize the nature of chemical bonds. researchgate.netrsc.org

A QTAIM analysis of (3R)-3-ethylcyclopentanone would involve locating the bond critical points for all covalent bonds within the molecule. Properties such as the electron density and its Laplacian at these points provide quantitative information about the bond's strength and character. For instance, the sign of the Laplacian can distinguish between covalent (shared-shell) and non-covalent (closed-shell) interactions. This allows for a detailed understanding of the bonding within the cyclopentanone ring and the attached ethyl group. researchgate.netresearchgate.net

Noncovalent Interaction Plots (NCIPLOT)

Noncovalent Interaction Plots (NCIPLOT) are a visualization technique used to study weak noncovalent interactions. nih.govresearchgate.net This method, based on the electron density and its gradient, can reveal subtle intramolecular and intermolecular forces. researchgate.net

In a single molecule of (3R)-3-ethylcyclopentanone, NCIPLOT can identify weak intramolecular hydrogen bonds or steric repulsions that influence its conformational stability. These interactions are visualized as colored surfaces, with different colors representing different types of interactions (e.g., green for van der Waals, blue for hydrogen bonds, and red for steric clashes). This provides insight into the forces governing the molecule's preferred three-dimensional structure.

Analysis of Intermolecular Binding and Aggregation Patterns

Understanding how molecules of (3R)-3-ethylcyclopentanone interact with each other is key to explaining its bulk properties. Computational studies can model the formation of dimers and larger aggregates.

By calculating the binding energies of different intermolecular arrangements, the most stable aggregation patterns can be determined. For a polar molecule like (3R)-3-ethylcyclopentanone, dipole-dipole interactions between the carbonyl groups are expected to be the primary driving force for aggregation. The most stable configurations would likely involve an anti-parallel alignment of the dipoles. Weaker interactions, such as C-H···O hydrogen bonds, may also play a role in stabilizing the aggregates.

Kinetic Modeling and Reaction Pathway Studies (e.g., pyrolysis of cyclopentanone)

The pyrolysis of cyclopentanone has been studied in flow reactors at high temperatures, with dozens of products identified using techniques like synchrotron vacuum ultraviolet photoionization mass spectrometry (SVUV-PIMS). researchgate.netacs.org These studies show that the decomposition proceeds through complex radical mechanisms, often initiated by the cleavage of a C-C bond in the ring. acs.orgacs.org A detailed kinetic model has been developed which generally predicts the experimental results well. researchgate.net The main decomposition pathways of cyclopentanone and the formation of key products have been explored based on experimental and simulated results. acs.org For (3R)-3-ethylcyclopentanone, the ethyl group would introduce additional reaction pathways, and computational studies could predict the most likely decomposition products by calculating the activation energies for various bond-breaking steps.

Table 3: Compound Names

| Compound Name |

|---|

| (3R)-3-Ethylcyclopentanone |

| Cyclopentanone |

V. Mechanisms of Reactivity and Stereochemical Control for 3r 3 Ethylcyclopentanone Derivatives

Detailed Reaction Mechanisms in Synthesis

Enolate Chemistry and Alpha-Alkylation Pathways

The formation of an enolate followed by alkylation at the alpha-position is a fundamental and widely employed strategy for the synthesis of substituted cyclopentanones. The stereochemical outcome of this reaction is highly dependent on the reaction conditions, the nature of the base, the electrophile, and the presence of any chiral auxiliaries or catalysts.

In the context of synthesizing (3R)-3-ethylcyclopentanone, the process would typically involve the deprotonation of a cyclopentanone (B42830) precursor to form a chiral enolate. This enolate then reacts with an ethylating agent. The stereoselectivity of the alkylation step is crucial for establishing the desired (R)-configuration at the C3 position.

Mechanism:

Enolate Formation: A strong, sterically hindered base, such as lithium diisopropylamide (LDA), is often used to deprotonate the α-carbon of the cyclopentanone, leading to the formation of a lithium enolate. The geometry of the resulting enolate (E or Z) can influence the stereochemical outcome of the alkylation.

Alkylation: The enolate, a potent nucleophile, attacks an electrophilic ethyl source, such as ethyl iodide or ethyl triflate. The ethyl group can approach the enolate from two faces (re or si). To achieve stereocontrol, chiral auxiliaries are often employed. These auxiliaries are covalently attached to the cyclopentanone, directing the incoming electrophile to one face of the enolate, thus favoring the formation of one stereoisomer over the other. After the alkylation, the auxiliary is cleaved to yield the desired chiral product.

Alternatively, asymmetric deprotonation using a chiral lithium amide base can create an enantioenriched enolate, which can then be alkylated. The stereochemistry of the final product is dictated by the facial selectivity of the alkylation of this chiral enolate.

Michael Addition and Subsequent Cyclization Mechanismsresearchgate.netacs.orgorganicreactions.org

The Michael addition, or conjugate addition, is a powerful C-C bond-forming reaction that can be ingeniously coupled with a subsequent cyclization step to construct cyclopentanone rings with a high degree of stereocontrol. organicreactions.org This strategy is particularly effective for creating polysubstituted cyclopentanones. acs.org

Mechanism:

Formation of the Michael Adduct: The reaction is initiated by the 1,4-addition of a nucleophile to an α,β-unsaturated system. organicreactions.org In an intramolecular context, a precursor molecule containing both a nucleophilic center (e.g., an enolate or a related soft nucleophile) and an α,β-unsaturated ester or ketone moiety is used. The nucleophilic attack on the β-carbon of the unsaturated system leads to the formation of a new C-C bond and an enolate intermediate.

Intramolecular Cyclization: The newly formed enolate then participates in an intramolecular cyclization, typically an aldol (B89426) or Claisen-type condensation, to form the five-membered ring. This cyclization step is often highly diastereoselective, controlled by the stereochemistry established in the initial Michael addition.

Stereochemical Control: The stereochemistry of the final cyclopentanone derivative is influenced by several factors, including the geometry of the starting material, the nature of the catalyst (if any), and the reaction conditions. Chiral catalysts, such as organocatalysts or chiral Lewis acids, can be employed to control the enantioselectivity of the initial Michael addition, thereby dictating the absolute stereochemistry of the final product. acs.org For instance, the use of chiral amine catalysts can generate chiral enamines in situ, which then undergo a stereoselective Michael addition.

A notable variation is the aza-Michael addition, where a nitrogen nucleophile is used, followed by cyclization to form nitrogen-containing heterocyclic structures. nih.govfrontiersin.org

Lewis Acid-Mediated Cycloaddition Mechanismsacs.orgwikipedia.org

Lewis acid catalysis plays a pivotal role in a variety of cycloaddition reactions that can be harnessed for the synthesis of cyclopentanone derivatives. nih.gov Lewis acids activate the substrates, typically by coordinating to a carbonyl group, which lowers the energy of the transition state and can induce high levels of stereoselectivity. acs.orgnih.govresearchgate.net

One prominent example is the [3+2] cycloaddition of donor-acceptor cyclopropanes with various partners, a reaction that can be effectively catalyzed by Lewis acids to afford highly substituted cyclopentanones. rsc.org The stereochemical outcome of these reactions can be controlled by using chiral Lewis acids. acs.orgnih.gov

Mechanism:

Activation of the Substrate: A Lewis acid coordinates to a Lewis basic site on one of the reactants, such as the carbonyl oxygen of an aldehyde or ketone. capes.gov.br This activation enhances the electrophilicity of the substrate.

Ring Opening of the Donor-Acceptor Cyclopropane (B1198618): The activated substrate then reacts with the donor-acceptor cyclopropane. The Lewis acid can also facilitate the opening of the cyclopropane ring to generate a zwitterionic intermediate.

Cycloaddition and Ring Formation: The intermediate undergoes a [3+2] cycloaddition, where the three-carbon unit from the cyclopropane combines with a two-atom unit from the other reactant to form the five-membered cyclopentane (B165970) ring.

Stereochemical Control: The use of chiral Lewis acids is a powerful strategy for achieving enantioselective cycloadditions. acs.orgacs.org The chiral ligand coordinated to the metal center of the Lewis acid creates a chiral environment around the reaction center, directing the approach of the reactants and favoring the formation of one enantiomer over the other. Lanthanide triflates have been identified as particularly effective Lewis acids in some photocatalytic cycloadditions. acs.org The stereospecificity of the reaction often suggests the involvement of an intimate ion pair in the reaction pathway. capes.gov.br

Table 1: Examples of Lewis Acid-Catalyzed Cycloadditions for Cyclopentanone Synthesis

| Catalyst System | Reactants | Product Type | Stereoselectivity | Reference |

| InBr₃-EtAlCl₂ | Donor-acceptor cyclopropanes and ketenes | Cyclopentanones | Excellent transfer of chirality | rsc.org |

| Chiral Lanthanide-based Lewis Acids | Chalcones and other substrates in photocycloadditions | Cyclobutanes (precursors to cyclopentanones) | Moderate enantioselectivity (up to ~25% ee) | acs.org |

| Chiral AlBr₃-activated 1,3,2-oxazaborolidine | 1-Naphthaldehyde derivatives | Polycyclic benzoisochromenes | High enantioselectivity (82–96% ee) | nih.govresearchgate.net |

| Ti(OiPr)₄ | Enals and β,γ-unsaturated α-ketoesters | Highly substituted cyclopentanols | Excellent diastereo- and enantioselectivity | nih.gov |

Intramolecular Carbene Insertions and Cyclizationsfrontiersin.orgacs.org

Intramolecular C-H insertion reactions of carbenes, particularly those derived from α-diazoketones, provide a direct and efficient route to cyclopentanones. acs.orgresearchgate.net This methodology is valued for its ability to form C-C bonds at unactivated C-H positions, often with high regioselectivity and stereoselectivity. researchgate.netyoutube.com

The reaction is typically catalyzed by transition metal complexes, most notably those of rhodium and copper. The choice of catalyst and ligands is critical for controlling the stereochemical outcome of the insertion.

Mechanism:

Carbene Formation: The reaction begins with the decomposition of an α-diazo ketone precursor, usually promoted by a transition metal catalyst, to generate a metal-carbene intermediate. Nitrogen gas is evolved during this step.

Intramolecular C-H Insertion: The electrophilic metal-carbene then undergoes an intramolecular C-H insertion reaction. For the formation of a cyclopentanone ring, the carbene inserts into a C-H bond at the γ-position. This process is believed to proceed through a concerted, three-centered transition state.

Stereochemical Control: The stereochemistry of the newly formed stereocenter is controlled by the conformation of the substrate in the transition state. The use of chiral ligands on the metal catalyst can create a chiral pocket that directs the C-H insertion to occur from a specific face, leading to an enantioenriched product. The stereochemistry of existing stereocenters in the substrate is typically retained during the reaction. researchgate.net

Table 2: Catalysts and Conditions for Intramolecular Carbene Insertions

| Catalyst | Substrate | Key Features | Reference |

| Rhodium(II) catalysts | α-Aryl-α-diazo ketones | Efficient cyclization to α-aryl cyclopentanones. | organic-chemistry.org |